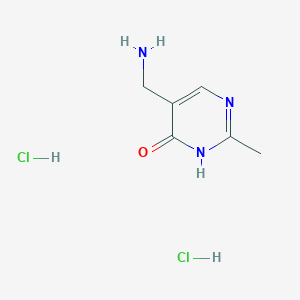
2-Ethyl-3-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated aromatic nitriles It is characterized by the presence of an iodine atom and a nitrile group attached to a benzene ring, along with an ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-iodobenzonitrile typically involves the iodination of 2-ethylbenzonitrile. One common method is the Sandmeyer reaction, where 2-ethylbenzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, cyanides, and various organometallic compounds.
Oxidation and Reduction: Products include primary amines and carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-iodobenzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzonitrile: Lacks the ethyl substituent, making it less sterically hindered.
3-Iodobenzonitrile: Similar structure but without the ethyl group, affecting its reactivity and applications.
2-Ethylbenzonitrile: Lacks the iodine atom, which limits its use in halogenation reactions.
Uniqueness
2-Ethyl-3-iodobenzonitrile is unique due to the presence of both the ethyl and iodine substituents, which provide a combination of steric and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8IN |
|---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
2-ethyl-3-iodobenzonitrile |
InChI |
InChI=1S/C9H8IN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
KHHKEZLGMSMRDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)


![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)


![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)




